molecular formula C10H14ClNO3 B6309792 (R)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride CAS No. 1858273-18-3

(R)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride

Cat. No. B6309792
CAS RN: 1858273-18-3
M. Wt: 231.67 g/mol
InChI Key: NEWFLWDFFYRGQY-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride, also known as (R)-AMPA-HCl, is a synthetic derivative of the naturally-occurring amino acid, glutamate, and is commonly used in scientific research as an agonist of the AMPA receptor. As an analogue of the neurotransmitter glutamate, (R)-AMPA-HCl is able to activate AMPA receptors in the central nervous system, leading to various physiological and biochemical effects. In

Scientific Research Applications

(R)-AMPA-HCl is widely used in scientific research as an agonist of the AMPA receptor. It is commonly used to study the effects of AMPA receptor activation in the central nervous system, as well as to study the effects of glutamate on the brain. It is also used to study the effects of AMPA receptor activation on various physiological processes, such as learning and memory formation. Furthermore, (R)-AMPA-HCl has been used to study the effects of AMPA receptor activation on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.

Mechanism of Action

(R)-AMPA-HCl acts as an agonist of the AMPA receptor, which is a type of glutamate receptor found in the central nervous system. When (R)-AMPA-HCl binds to the AMPA receptor, it causes the receptor to become activated. This activation leads to the influx of calcium ions into the cell, which in turn leads to a variety of physiological and biochemical effects, such as the release of neurotransmitters, the activation of intracellular pathways, and the modulation of gene expression.
Biochemical and Physiological Effects
The activation of the AMPA receptor by (R)-AMPA-HCl leads to a variety of biochemical and physiological effects. These effects include the release of neurotransmitters, such as glutamate and GABA, the activation of intracellular pathways, such as the MAPK/ERK pathway, and the modulation of gene expression. In addition, (R)-AMPA-HCl has been shown to have neuroprotective and anti-inflammatory effects, as well as effects on learning and memory formation.

Advantages and Limitations for Lab Experiments

(R)-AMPA-HCl has a number of advantages for lab experiments. It is a relatively inexpensive and easy to synthesize compound, and it is also easy to store and handle. Furthermore, (R)-AMPA-HCl has a high affinity for the AMPA receptor, making it a useful tool for studying AMPA receptor activation. However, (R)-AMPA-HCl also has some limitations. It has a short half-life, meaning that it is quickly metabolized and cleared from the body. In addition, it can be toxic in high concentrations, so it must be used with caution in lab experiments.

Future Directions

The future of (R)-AMPA-HCl is promising. It has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, as well as in the treatment of depression and anxiety. In addition, (R)-AMPA-HCl has potential applications in the development of novel drugs for the treatment of neurological disorders. Furthermore, (R)-AMPA-HCl could be used to study the effects of AMPA receptor activation on various physiological processes, such as learning and memory formation. Finally, (R)-AMPA-HCl could be used to study the effects of AMPA receptor activation on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.

Synthesis Methods

(R)-AMPA-HCl can be synthesized in a few different ways. One method involves the reaction of (R)-4-methoxyphenylacetic acid with 2-amino-3-chloropropionic acid in the presence of a base such as sodium carbonate. The reaction is then followed by the addition of hydrochloric acid to form (R)-AMPA-HCl. Another method involves the reaction of (R)-4-methoxyphenylacetic acid with ethyl chloroformate, followed by the addition of 2-amino-3-chloropropionic acid and hydrochloric acid. Both of these methods are efficient and can be performed in a laboratory setting.

properties

IUPAC Name

(2R)-3-amino-2-(4-methoxyphenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-7(3-5-8)9(6-11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWFLWDFFYRGQY-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](CN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride

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